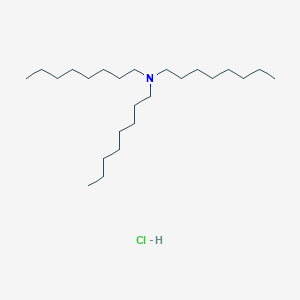

Trioctylamine hydrochloride

Description

Properties

IUPAC Name |

N,N-dioctyloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSOXUFUXZORBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883663 | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-95-0 | |

| Record name | Trioctylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trioctylamine hydrochloride mechanism of action in solvent extraction

An In-depth Technical Guide on the Core Mechanism of Action of Trioctylamine Hydrochloride in Solvent Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of trioctylamine hydrochloride (TOA·HCl) in solvent extraction processes. It is designed for professionals in research, science, and drug development who utilize or are exploring solvent extraction for purification, separation, and recovery of various chemical species. This document delves into the fundamental principles, influencing factors, quantitative data, and experimental considerations related to the use of this versatile extractant.

Introduction to Trioctylamine and Solvent Extraction

Trioctylamine (TOA) is a tertiary aliphatic amine that, due to its basic nature and long alkyl chains, is virtually insoluble in water but readily soluble in many organic solvents.[1][2] When protonated by an acid, it forms an ammonium salt, such as trioctylamine hydrochloride, which acts as a liquid ion exchanger.[3] Solvent extraction, or liquid-liquid extraction, is a pivotal separation technique in hydrometallurgy, chemical synthesis, pharmaceutical manufacturing, and waste remediation.[4][5] It leverages the differential solubility of a target substance between two immiscible liquid phases—typically an aqueous phase and an organic phase containing an extractant like TOA.

The primary role of trioctylamine in its hydrochloride form is to facilitate the transfer of anionic species from the aqueous phase to the organic phase through an ion-pair or anion exchange mechanism. This guide will explore this core mechanism in detail.

The Core Mechanism of Action

The effectiveness of trioctylamine hydrochloride as an extractant stems from its ability to form ion pairs in the organic phase. The overall mechanism can be broken down into two primary pathways: anion exchange for metal complexes and acid-base neutralization for acidic compounds.

Formation of the Active Extractant

The process begins with the protonation of trioctylamine (TOA), a weak base, by hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the aqueous acid, forming the trioctylammonium cation ([R₃NH]⁺, where R is an octyl group). This cation then pairs with the chloride anion (Cl⁻) to form the trioctylammonium chloride ion pair, which is soluble in the organic diluent.[6][7]

Reaction: R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌ --INVALID-LINK--

This initial acid-base reaction is the foundational step that creates the active liquid ion exchanger in the organic phase.

Caption: Formation of the active extractant, trioctylammonium chloride.

Anion Exchange Mechanism for Metal Extraction

In acidic chloride solutions, many metal ions form stable anionic chloro-complexes (e.g., [CoCl₄]²⁻, [FeCl₄]⁻, [ZnCl₄]²⁻).[4][8] Trioctylamine hydrochloride extracts these metal complexes via an anion exchange mechanism. The chloride ion of the protonated amine is exchanged for the anionic metal complex from the aqueous phase.

The general reaction is:

n--INVALID-LINK-- + [MClₓ]ⁿ⁻(aq) ⇌ --INVALID-LINK-- + nCl⁻(aq)

For example, the extraction of Cobalt(II) from a high chloride concentration medium proceeds as follows:[3][6]

2--INVALID-LINK-- + [CoCl₄]²⁻(aq) ⇌ --INVALID-LINK-- + 2Cl⁻(aq)

This mechanism is highly effective for separating and purifying metals like cobalt, iron, zinc, and gallium from complex aqueous matrices.[4][8]

Caption: Anion exchange mechanism for metal complex extraction.

Acid-Base Neutralization for Organic and Mineral Acids

Trioctylamine is also a highly effective extractant for recovering acids, such as carboxylic acids (e.g., malic, propionic, acetic) or mineral acids, from aqueous solutions.[2][9][10] This process, often termed reactive extraction, is a direct acid-base neutralization reaction occurring across the liquid-liquid interface. The neutral TOA molecule in the organic phase reacts with the undissociated acid (HA) from the aqueous phase to form a trioctylammonium-acid ion pair.

Reaction: R₃N(org) + HA(aq) ⇌ --INVALID-LINK--

The stability and formation of this ion pair are driven by the basicity of the amine and the acidity of the target acid.[2][11] This method is particularly valuable in downstream processing for recovering bio-based chemicals from fermentation broths and in treating acidic industrial effluents.[9]

Caption: Acid-base neutralization mechanism for acid extraction.

Physicochemical Data

A summary of the physical and chemical properties of trioctylamine and its hydrochloride salt is provided below.

Table 1: Physical and Chemical Properties

| Property | Trioctylamine (TOA) | Trioctylamine Hydrochloride (TOA·HCl) | Reference(s) |

| Molecular Formula | C₂₄H₅₁N | C₂₄H₅₂ClN | [1][12] |

| Molar Mass | 353.679 g/mol | 390.14 g/mol | [2][13] |

| Appearance | Clear, colorless liquid | Solid | [2][7] |

| Density | 0.810 g/cm³ at 20 °C | N/A | [2] |

| Boiling Point | 365-367 °C at 1 atm | N/A | [2] |

| Melting Point | -34 °C | N/A | [2] |

| Solubility in Water | Insoluble (0.050 mg/L) | Poorly soluble | [2] |

| LogP | 10.5 | 9.17 | [1][14] |

Factors Influencing Extraction Efficiency

The efficiency of solvent extraction using TOA·HCl is not solely dependent on the core mechanism but is significantly influenced by several operational parameters.

-

Aqueous Phase Acidity (pH): This is a critical parameter. For the anion exchange mechanism, a sufficient concentration of HCl is required to protonate the TOA and to form the desired anionic metal chloro-complexes.[6] However, excessively high acid concentrations can lead to competition for the extractant, reducing metal extraction efficiency.[4][15]

-

Extractant Concentration: Increasing the concentration of TOA in the organic phase generally leads to a higher extraction efficiency, as it increases the number of available active sites for ion exchange.[6][16]

-

Diluent and Modifier Effects: The choice of diluent (e.g., kerosene, toluene, xylene) is crucial. The polarity of the diluent affects the solvation and stability of the ion pair formed.[5][16] In some systems, especially with non-polar diluents, a third phase can form. Modifiers, such as long-chain alcohols (e.g., 1-octanol), are added to the organic phase to prevent this by improving the solvation of the complex.[11][16]

-

Temperature: The effect of temperature is system-dependent. The extraction process can be either exothermic or endothermic. For the extraction of HCl by TOA, the reaction was found to be slightly exothermic.[16]

-

Phase Ratio (O/A): The volumetric ratio of the organic phase to the aqueous phase directly impacts the overall extraction yield. A higher O/A ratio generally favors a higher percentage of extraction.[6][16]

-

Salting-Out Agents: The addition of neutral chloride salts (e.g., NaCl, KCl, NH₄Cl) to the aqueous phase can enhance the extraction of metal chloro-complexes. This "salting-out" effect increases the activity of the metal complex in the aqueous phase, promoting its transfer to the organic phase.[6]

Quantitative Extraction Data

The following table summarizes quantitative data from various studies, illustrating the performance of trioctylamine under different conditions.

Table 2: Summary of Extraction Conditions and Efficiencies

| Target Species | Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency (%) | Reference(s) |

| Cobalt(II) | 0.01 M Co(II), 3 M HCl, 1.5 M KCl | 0.1 M TOA in kerosene | ~73.5% | [6] |

| Cobalt(II) | Synthetic mixture in HCl | 5% TOA in benzene | 99% | [3] |

| Hydrochloric Acid | 0.5 M HCl | 0.5 M TOA in kerosene + 10% 1-octanol (O/A=1.5) | ~98% | [16] |

| Copper(II) | Aqueous chloride media, 0.10 M NH₄Cl | 5% TOA in benzene | Maximum extraction achieved | [17] |

| Malic Acid | 0.25 kmol/m³ Malic Acid | 23.54% (v/v) TOA in 1-decanol at 304.73 K | 93.25% | [9] |

Experimental Protocols

A generalized protocol for conducting a solvent extraction experiment using trioctylamine is outlined below. This procedure should be adapted based on the specific target analyte and system.

Materials and Reagents

-

Extractant: Trioctylamine (TOA)

-

Diluent: Kerosene, toluene, 1-decanol, or other suitable organic solvent

-

Modifier (if needed): 1-octanol or other long-chain alcohol

-

Aqueous Phase: Deionized water, hydrochloric acid, buffer solutions, metal salts, or organic acids

-

Stripping Agent: Appropriate aqueous solution (e.g., water, dilute acid, or base) for back-extraction

-

Analytical Standards: For calibration of analytical instruments

General Extraction Procedure

-

Organic Phase Preparation: Prepare the organic phase by dissolving a known concentration of trioctylamine (and modifier, if used) in the selected diluent.

-

Aqueous Phase Preparation: Prepare the aqueous feed solution containing a known concentration of the target species (metal ion or acid) at the desired pH or acidity.

-

Contacting: In a separatory funnel or sealed vessel, mix equal and known volumes of the organic and aqueous phases (e.g., 25 mL each).[16]

-

Equilibration: Agitate the mixture for a predetermined time (e.g., 2-10 minutes) using a mechanical shaker to ensure equilibrium is reached.[3][6] The optimal time should be determined experimentally.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.[15]

-

Sampling and Analysis: Carefully separate the two phases. Collect a sample from the aqueous phase (raffinate) for analysis. The concentration of the target species is determined using an appropriate analytical technique, such as UV-Visible Spectrophotometry, Atomic Absorption Spectroscopy (AAS), or titration.[6][15]

-

Calculations:

-

Distribution Coefficient (KD): KD = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

-

Extraction Efficiency (%E): %E = ([Initial Conc. - Final Conc.] / Initial Conc.) × 100

-

References

- 1. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trioctylamine - Wikipedia [en.wikipedia.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Trioctylamine hydrochloride | 1188-95-0 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactive Extraction of Malic Acid using Trioctylamine in 1–Decanol: Equilibrium Studies by Response Surface Methodology Using Box Behnken Optimization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Trioctylamine hydrochloride | C24H52ClN | CID 12444412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Trioctylamine·hydrochloride CAS#: 1188-95-0 [m.chemicalbook.com]

- 14. Trioctylamine·hydrochloride | CAS#:1188-95-0 | Chemsrc [chemsrc.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pp.bme.hu [pp.bme.hu]

- 17. researchgate.net [researchgate.net]

Physical and chemical characteristics of Trioctylamine hydrochloride

An In-depth Technical Guide on the Physical and Chemical Characteristics of Trioctylamine Hydrochloride

Introduction

Trioctylamine hydrochloride (TOA·HCl) is the hydrochloride salt of the tertiary amine, trioctylamine. Systematically named N,N-dioctyloctan-1-amine hydrochloride, its chemical structure features a central nitrogen atom bonded to three eight-carbon alkyl chains (octyl groups).[1] The formation of this salt results from the reaction of trioctylamine with hydrochloric acid, where the lone pair of electrons on the nitrogen atom accepts a proton.[1] This ionic nature, combined with the long, nonpolar alkyl chains, imparts unique properties that make it a compound of significant interest in various scientific and industrial fields.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of Trioctylamine hydrochloride and its parent compound, Trioctylamine, are summarized below. These tables provide a consolidated view of key quantitative data.

Table 1: Physical Properties of Trioctylamine and Trioctylamine Hydrochloride

| Property | Trioctylamine | Trioctylamine Hydrochloride | References |

| Appearance | Clear, colorless to pale yellow oily liquid | Low melting crystalline mass, white to off-white | [2][3][4] |

| Molecular Formula | C24H51N | C24H52ClN | [5][6][7] |

| Molecular Weight | 353.67 g/mol | 390.1 g/mol | [5][8][6][7][9] |

| Melting Point | -34 °C | Not specified, parent amine is -34°C | [2][8][10] |

| Boiling Point | 365-367 °C at 760 mmHg | 363.5 °C at 760 mmHg | [6][9][10] |

| Density | 0.809 g/mL at 25 °C | Not specified, parent amine is 0.809 g/mL at 25°C | [4][11] |

| Refractive Index | n20/D 1.449 | Not specified, parent amine is n20/D 1.449 | [4][10][11] |

| Flash Point | 168 °C (closed cup) | 147.4 °C | [6][11] |

| Vapor Pressure | <0.01 hPa at 20 °C | 1.79E-05 mmHg at 25°C | [4][6][12] |

| Solubility | Insoluble in water; soluble in chloroform, alcohol, and ether | Exhibits aggregation in organic solvents | [1][2][3][10] |

Table 2: Chemical and Computational Properties

| Property | Value (Trioctylamine) | Value (Trioctylamine Hydrochloride) | References |

| CAS Number | 1116-76-3 | 1188-95-0 | [1][8][6] |

| IUPAC Name | N,N-dioctyloctan-1-amine | N,N-dioctyloctan-1-amine;hydrochloride | [5][7] |

| LogP | 11.22 | 9.17190 | [8][6] |

| PSA (Polar Surface Area) | 3.24 Ų | 3.24 Ų | [8][6] |

| pKa | 10.08 ± 0.50 (Predicted) | Not specified | [4][13] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of Trioctylamine hydrochloride.

Synthesis of Trioctylamine Hydrochloride

The synthesis is typically achieved through the direct neutralization of trioctylamine with hydrochloric acid.[1]

-

Objective: To produce Trioctylamine hydrochloride with high purity and yield.

-

Procedure:

-

Trioctylamine is dissolved in a suitable organic solvent.

-

Hydrochloric acid is added dropwise to the solution while stirring. A slight excess of hydrochloric acid (e.g., a molar ratio of amine to acid of 1:1.2) is often used to ensure complete protonation of the amine.[1]

-

The reaction progress is monitored by checking the pH of the mixture. The reaction is considered complete when the pH reaches a range of 4–5.[1]

-

The resulting Trioctylamine hydrochloride salt is then isolated, typically by evaporation of the solvent.

-

Caption: Workflow for the synthesis of Trioctylamine hydrochloride.

Purification Protocol

For applications requiring exceptionally high purity, a more rigorous purification protocol involving the hydrochloride etherate salt is employed.[1]

-

Objective: To obtain high-grade Trioctylamine hydrochloride.

-

Procedure:

-

Convert the synthesized Trioctylamine hydrochloride into its amine hydrochloride etherate salt.

-

Recrystallize the etherate salt multiple times (e.g., four times) from diethyl ether at a very low temperature, approximately -30°C.[1][10]

-

Regenerate the highly pure free amine (Trioctylamine) through neutralization of the purified salt.[1]

-

The purified amine can then be distilled under a high vacuum.[1][10]

-

Finally, convert the high-purity amine back into the hydrochloride salt using the synthesis protocol described above.

-

Thin-layer chromatography (TLC) can be used to monitor the purity at each stage.[1]

-

Analytical Techniques

Several analytical methods are used to characterize Trioctylamine hydrochloride and study its behavior.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the hydrochloride salt. The key spectral feature is the appearance of a broad and strong absorption band associated with the N-H stretching vibration of the trioctylammonium cation, which is formed upon protonation of the tertiary amine nitrogen.[1]

-

Thermal Analysis (TG/DSC): Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are instrumental in investigating the thermal dissociation of Trioctylamine hydrochloride. These techniques provide data on mass loss as a function of temperature and the enthalpy of dissociation.[1] The dissociation is not a single event but occurs in two continuous steps, primarily yielding tri-n-octylamine (TOA) and hydrogen chloride (HCl).[1]

Caption: Two-step thermal dissociation of Trioctylamine hydrochloride.

Applications in Research and Development

Trioctylamine hydrochloride's unique amphiphilic nature makes it a versatile tool in various applications.

-

Solvent Extraction: This remains a primary application, particularly in hydrometallurgy for the liquid-liquid extraction and separation of metal ions, such as precious metals and rare earth elements.[2][14]

-

Nanomaterial Synthesis: It is significantly used in the synthesis of nanoparticles, acting as a capping agent to control the size and shape of the nanocrystals.[1]

-

Phase Transfer Catalyst: The compound facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates.[1]

-

Drug Development: In the pharmaceutical industry, it can be used as an intermediate in the synthesis of various compounds and as an ion-pairing agent in chromatography.[13][14][15]

Caption: Overview of Trioctylamine hydrochloride applications.

Conclusion

Trioctylamine hydrochloride is a compound with well-defined physical and chemical properties that underpin its broad utility in both research and industrial settings. Its role as an extractant, catalyst, and synthesis component is of particular importance to chemists and drug development professionals. The experimental protocols for its synthesis, purification, and analysis are well-established, allowing for the production of high-purity material required for sensitive applications. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and innovative application.

References

- 1. Trioctylamine hydrochloride | 1188-95-0 | Benchchem [benchchem.com]

- 2. TRIOCTYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tri-n-octylamine | 1116-76-3 [chemicalbook.com]

- 5. Trioctylamine hydrochloride | C24H52ClN | CID 12444412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trioctylamine·hydrochloride | CAS#:1188-95-0 | Chemsrc [chemsrc.com]

- 7. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trioctylamine | CAS#:1116-76-3 | Chemsrc [chemsrc.com]

- 9. 1116-76-3・Trioctylamine・205-09272・209-09275[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 10. Trioctylamine - Wikipedia [en.wikipedia.org]

- 11. Trioctylamine 98 1116-76-3 [sigmaaldrich.com]

- 12. Trioctylamine for synthesis | 1116-76-3 [sigmaaldrich.com]

- 13. Trioctylamine|lookchem [lookchem.com]

- 14. Trioctylamine: Versatile Applications and Multifaceted Significance Across Industries - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 15. Trioctylamine Supplier | Tertiary C8 Amine for Extraction Use [sx-chem.ltd]

Trioctylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trioctylamine Hydrochloride

Trioctylamine hydrochloride is the salt formed from the reaction of the tertiary amine, trioctylamine, with hydrochloric acid. Trioctylamine itself is a clear, colorless to pale yellow liquid that is insoluble in water but soluble in many organic solvents.[1] The formation of the hydrochloride salt significantly alters its physical and chemical properties, including its solubility profile. The molecule consists of a positively charged trioctylammonium cation and a chloride anion. This ionic nature, combined with the three long, nonpolar octyl chains, results in a compound with an amphiphilic character, influencing its solubility in different media.

Qualitative and Semi-Quantitative Solubility Data

Direct quantitative solubility data for trioctylamine hydrochloride in a wide range of organic solvents is not extensively reported in publicly available literature. However, its widespread use as an extractant in hydrometallurgy and other separation processes provides strong evidence of its solubility in various organic diluents.[2] In these applications, trioctylamine reacts with an acid (like HCl) in the aqueous phase to form the trioctylamine hydrochloride salt, which is then extracted into the organic phase. The organic diluent must effectively solvate the amine salt for the extraction to be efficient.

The following table summarizes the organic solvents in which trioctylamine hydrochloride is expected to be soluble, based on its use in solvent extraction and other chemical processes.

| Solvent Class | Specific Solvent | Solubility Indication |

| Aromatic Hydrocarbons | Benzene | Used as a diluent in extraction.[2] |

| Toluene | Used as a diluent in extraction.[2] | |

| Xylene | Used as a diluent in extraction.[2] | |

| Aliphatic Hydrocarbons | Kerosene | Used as a diluent in extraction. |

| Hexane | Used as a diluent in extraction.[3] | |

| Petroleum Ether | Used for recrystallization, suggesting lower solubility at reduced temperatures.[4] | |

| Halogenated Hydrocarbons | Chloroform | Trioctylamine is readily soluble in chloroform.[5] |

| o-Dichlorobenzene | Used as a diluent in extraction.[2] | |

| Carbon Tetrachloride | Used as a diluent in extraction.[2] | |

| 1,2-Dichloroethane | Used as a diluent in extraction.[2] | |

| Alcohols | Isopropanol | Used in a formulation with trioctylamine.[5] |

| Methanol | Trioctylamine is slightly soluble in methanol.[1] | |

| Ethers | Diethyl Ether | Used to prepare the amine hydrochloride etherate.[5] |

It is important to note that in organic solvents, particularly those with low polarity, trioctylamine hydrochloride has a strong tendency to self-associate and form aggregates.[3] This behavior is a consequence of the strong dipole created by the ion pair of the trioctylammonium cation and the chloride anion. The extent of this aggregation is influenced by the polarity of the solvent.

For comparative purposes, the table below shows some available quantitative solubility data for a related, smaller amine salt, trimethylamine hydrochloride.

| Solvent | Solubility ( g/100 g of solvent) |

| Chloroform | Sparingly soluble |

| Diethyl Ether | Insoluble |

| Ethanol | Soluble |

| Water | Very soluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from established methods for organic salts, is recommended. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To determine the solubility of trioctylamine hydrochloride in a specific organic solvent at a given temperature.

Materials:

-

Trioctylamine hydrochloride (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD), or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of trioctylamine hydrochloride of known concentrations in the chosen organic solvent. These will be used to create a calibration curve.

-

Sample Preparation:

-

Add an excess amount of trioctylamine hydrochloride to a vial.

-

Add a known volume or mass of the organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of trioctylamine hydrochloride.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in the desired units, such as g/100 g of solvent or mg/mL.

-

Visualization of Chemical Processes

The following diagrams illustrate the key chemical processes involving trioctylamine hydrochloride in the context of its formation and behavior in organic solvents.

Caption: Formation of trioctylamine hydrochloride and its subsequent behavior in an organic solvent.

Caption: Experimental workflow for the determination of trioctylamine hydrochloride solubility.

References

An In-depth Technical Guide to the Health and Safety of Trioctylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Trioctylamine hydrochloride, a tertiary amine salt used in various industrial and research applications. Due to the limited availability of specific toxicological data for the hydrochloride salt, this document also draws upon data for the parent compound, Trioctylamine, and general principles of amine salt toxicology. It is imperative that this compound be handled with care by trained personnel in a well-equipped laboratory setting.

Hazard Identification and Classification

Trioctylamine and its salts are classified as hazardous substances. The primary hazards associated with Trioctylamine, which are expected to be similar for its hydrochloride salt, include:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation.[1][2][3]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1][2][3]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Toxicological Data

Quantitative toxicological data for Trioctylamine hydrochloride is scarce in publicly available literature. The following table summarizes the available data, primarily for the parent compound, Trioctylamine. Researchers should treat this data as indicative for the hydrochloride salt and handle the compound with appropriate caution.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Toxicity (LD50) | Rat | Intraperitoneal | 1,000 mg/kg (for Trioctylamine) | [4] |

| Skin Corrosion/Irritation | Data not available | Dermal | Causes skin irritation | [1][2][3] |

| Serious Eye Damage/Irritation | Data not available | Ocular | Causes serious eye irritation | [1][2][3] |

| Respiratory or Skin Sensitisation | Data not available | - | No data available | [4] |

| Germ Cell Mutagenicity | Data not available | - | No data available | [4] |

| Carcinogenicity | Data not available | - | No data available | [4] |

| Reproductive Toxicity | Data not available | - | May damage fertility or the unborn child | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | Inhalation | May cause respiratory irritation | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | - | Causes damage to organs through prolonged or repeated exposure | [1][2][3] |

| Aspiration Hazard | Data not available | - | No data available | [4] |

Potential Mechanisms of Toxicity

The precise signaling pathways for Trioctylamine hydrochloride's toxicity have not been fully elucidated. However, based on the known effects of other amines and surfactants on biological systems, a plausible mechanism for its irritant effects on skin can be hypothesized.

Caption: Hypothesized mechanism of skin irritation.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which would be appropriate for evaluating the safety of Trioctylamine hydrochloride.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Experimental Workflow:

Caption: Workflow for dermal irritation testing.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Dose Preparation: The test substance is applied as is, or if solid, moistened with a small amount of a suitable vehicle.

-

Application: Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (about 6 cm²) of shaved skin. An adjacent area of untreated skin serves as a control.

-

Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after removal. The severity of the reactions is scored.

-

Confirmation: If a corrosive effect is not observed, the test is confirmed using additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used.

-

Dose Instillation: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, and redness, and the responses are scored.

-

Reversibility: The observation period may be extended up to 21 days to determine the reversibility of the effects.

Reproductive and Developmental Toxicity Screening

Objective: To provide an initial assessment of potential effects on fertility and fetal development. A more comprehensive two-generation study may be warranted based on the results.

Methodology:

-

Animal Model: Typically conducted in rats.

-

Dosing: The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length.

-

Offspring: Viability, clinical signs, body weight, and developmental landmarks. A gross necropsy is performed on all animals.

-

Handling and Safety Precautions

A logical workflow for ensuring safety when handling Trioctylamine hydrochloride involves a hierarchical approach, from engineering controls to personal protective equipment.

Caption: Safe handling workflow.

Key Recommendations:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures

| Situation | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5] Wear self-contained breathing apparatus and full protective gear. |

| Accidental Release | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Prevent entry into drains and waterways. |

Conclusion

Trioctylamine hydrochloride is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific toxicological data for the hydrochloride salt is limited, the information available for the parent compound, Trioctylamine, indicates the potential for significant health effects, including skin, eye, and respiratory irritation, as well as reproductive and target organ toxicity. Researchers and drug development professionals must use appropriate engineering controls, personal protective equipment, and follow established safe handling procedures to minimize exposure and mitigate risks. Further research is needed to fully characterize the toxicological profile of Trioctylamine hydrochloride.

References

- 1. TRIOCTYLAMINE - Ataman Kimya [atamanchemicals.com]

- 2. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trioctylamine - Wikipedia [en.wikipedia.org]

- 4. US8404895B2 - Tertiary amine salt additives for hydrate control - Google Patents [patents.google.com]

- 5. The amine-containing cutaneous irritant heptylamine inhibits the volume-regulated anion channel and mobilizes intracellular calcium in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Trioctylamine Hydrochloride: A Technical Review of Its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylamine hydrochloride (TOAHCl), the hydrochloride salt of the tertiary amine trioctylamine (TOA), is a versatile compound with significant applications across various scientific and industrial domains.[1] Its unique chemical structure, featuring a central nitrogen atom bonded to three eight-carbon alkyl chains, imparts a combination of lipophilicity and the ability to form ion pairs, making it a highly effective reagent in separation sciences and chemical synthesis.[2] This technical guide provides an in-depth review of the primary applications of trioctylamine hydrochloride, with a focus on its role in solvent extraction, phase transfer catalysis, and nanoparticle synthesis.

Physicochemical Properties

Trioctylamine is a clear, colorless to pale yellow liquid that is readily converted to its hydrochloride salt.[3][4] Key properties of trioctylamine and its hydrochloride salt are summarized below.

| Property | Value | Reference(s) |

| Trioctylamine (TOA) | ||

| Molecular Formula | C₂₄H₅₁N | [2] |

| Molecular Weight | 353.67 g/mol | [2] |

| Melting Point | -34 °C | [2] |

| Boiling Point | 365-367 °C at 1 atm | [2] |

| Density | 0.810 g/mL at 20 °C | [2] |

| Solubility in Water | Low | [2][4] |

| Solubility in Organic Solvents | Soluble in chloroform, ethanol, ether, benzene | [2][4] |

| Trioctylamine Hydrochloride (TOAHCl) | ||

| Molecular Formula | C₂₄H₅₂ClN | |

| Molecular Weight | 390.14 g/mol | |

| Appearance | White to off-white crystalline mass | [2] |

Core Applications

Solvent Extraction

One of the most prominent applications of trioctylamine hydrochloride is in the liquid-liquid extraction of metal ions and organic acids from aqueous solutions.[5][6] In acidic aqueous media containing chloride ions, trioctylamine is protonated to form the trioctylammonium cation, which can then form an ion pair with an anionic species (metal-chloride complex or carboxylate anion), facilitating its transfer into an immiscible organic phase.[7]

Trioctylamine hydrochloride is extensively used in hydrometallurgy for the separation and purification of various metals.[7] The extraction efficiency is influenced by factors such as the concentration of hydrochloric acid, the concentration of the amine, the nature of the organic diluent, the temperature, and the contact time.

Experimental Protocol: General Procedure for Metal Ion Extraction

A typical experimental protocol for the solvent extraction of a metal ion using trioctylamine involves the following steps:

-

Preparation of the Aqueous Phase: A solution of the metal salt (e.g., CoCl₂, CuCl₂) is prepared in deionized water, and the acidity is adjusted by adding a specific concentration of hydrochloric acid.

-

Preparation of the Organic Phase: Trioctylamine is dissolved in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, xylene) to the desired concentration.

-

Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel. The mixture is shaken vigorously for a predetermined period (e.g., 10-30 minutes) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration in the organic phase is calculated by mass balance.

-

Stripping (Back-Extraction): The metal ion is recovered from the organic phase by contacting it with a suitable stripping solution (e.g., dilute acid, base, or a complexing agent).

Quantitative Data for Metal Extraction

The following tables summarize the extraction efficiencies for various metal ions under different experimental conditions.

Table 1: Extraction of Cobalt(II)

| [TOA] | Diluent | [HCl] (M) | [Co(II)] (M) | Temp. (K) | O/A Ratio | % Extraction | Reference(s) |

| 0.1 M | Kerosene | 3 | 0.01 | 298 | 1:1 | 61.06 | [8] |

| 0.1 M | Kerosene | 4 | 0.01 | 298 | 1:1 | 65.18 | [9] |

| 0.5 M | Kerosene | 3 | 0.01 | 298 | 1:1 | 73.46 | [9] |

| 0.1 M | Kerosene | 3 | 0.005 | 298 | 1:1 | 66.7 | [6] |

| 0.1 M | Kerosene | 3 | 0.01 | 298 | 4:1 | 89.71 | [6] |

Table 2: Extraction of Copper(II)

| [TOA] | Diluent | Aqueous Medium | Shaking Time (min) | O/A Ratio | % Extraction | Reference(s) |

| 5% (v/v) | Benzene | 0.18 M NH₄Cl | 2-3 | 1:2 | 76.80 | [2] |

| 5% (v/v) | Benzene | 0.19 M NH₄Cl | 2-3 | 1:2 | 85.00 | [2] |

Table 3: Extraction of Other Metal Ions

| Metal Ion | [TOA] | Diluent | Aqueous Medium | % Extraction | Reference(s) |

| Zinc(II) | 0.2 M | Toluene | 2 M HCl | >95 | [10] |

| Gold(III) | 5.3 x 10⁻⁵ M | Toluene | 4 M HCl | ~93 | [11] |

| Platinum(IV) | 10% (w/v) | Toluene | - | >98 | [12] |

| Palladium(II) | 10% (w/v) | Toluene | - | >98 | [12] |

Trioctylamine hydrochloride is also highly effective for the reactive extraction of carboxylic acids from aqueous solutions, such as fermentation broths.[5][6] The extraction mechanism involves the formation of an acid-amine complex in the organic phase.

Experimental Protocol: General Procedure for Organic Acid Extraction

-

Aqueous Phase Preparation: An aqueous solution of the carboxylic acid (e.g., lactic acid, succinic acid) is prepared at a specific concentration.

-

Organic Phase Preparation: Trioctylamine is dissolved in a suitable organic solvent, often with a modifier like 1-decanol or 1-octanol to improve solubility and prevent third-phase formation.[6]

-

Extraction: The aqueous and organic phases are mixed and shaken until equilibrium is reached.

-

Phase Separation and Analysis: The phases are separated, and the concentration of the organic acid in the aqueous phase is determined by titration with a standard NaOH solution or by High-Performance Liquid Chromatography (HPLC).[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Trioctylamine - Wikipedia [en.wikipedia.org]

- 3. ijert.org [ijert.org]

- 4. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. doi.nrct.go.th [doi.nrct.go.th]

- 10. atlantis-press.com [atlantis-press.com]

- 11. psecommunity.org [psecommunity.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Emergence of a Key Extractant: A Technical Guide to the Discovery and History of Trioctylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical separation and purification, Trioctylamine (TOA) and its hydrochloride salt have carved a significant niche as versatile and efficient extractants. With a history deeply rooted in the demands of the nuclear age, the application of this long-chain aliphatic amine has expanded across various sectors, including hydrometallurgy for the recovery of precious and rare earth metals, and in the chemical industry for the separation of carboxylic and mineral acids. This technical guide provides an in-depth exploration of the discovery, historical development, and core technical applications of Trioctylamine hydrochloride as an extractant.

Discovery and Historical Context: A Tool Forged in the Nuclear Era

The journey of Trioctylamine hydrochloride as a prominent extractant began in the mid-20th century, a period marked by the rapid expansion of the nuclear industry. The pressing need for efficient methods to purify uranium from its ores catalyzed significant research into solvent extraction technologies.

Prior to the widespread use of amine-based extractants, processes utilizing dialkyl phosphoric acids were common for uranium extraction. However, these methods faced challenges, particularly in their selectivity against co-existing metals like iron. This limitation spurred the development of alternative extractants with improved performance.

A pivotal development was the advent of the Amex (Amine Extraction) process in 1957, which utilized long-chain alkyl amines.[1] This process demonstrated superior efficiency and selectivity for uranium recovery from sulfate leach liquors.[1][2] Early research and foundational studies, such as the 1958 paper by Bizot and Tremillon on the extraction of uranyl chloride by tri-n-octylamine, were instrumental in establishing the fundamental chemistry of this extraction system.[3] These pioneering efforts demonstrated that tertiary amines like TOA could effectively extract uranium through an ion association mechanism.

The success of the Amex process in the uranium industry paved the way for the broader application of Trioctylamine and its hydrochloride salt in hydrometallurgy. Researchers soon discovered its efficacy in extracting a range of other valuable metals, including thorium, rare earth elements, cobalt, and nickel, solidifying its role as a workhorse in solvent extraction.[2][4][5] Beyond metallurgy, its utility has been recognized in the extraction of various acids from aqueous solutions.[5]

Mechanism of Extraction: An Ion-Pair Formation

The extraction capability of Trioctylamine hydrochloride is predicated on an anion exchange or ion-pair formation mechanism. In an acidic aqueous solution, the nitrogen atom of the trioctylamine molecule is protonated, forming a bulky, oil-soluble trioctylammonium cation (R₃NH⁺). This cation can then form an ion pair with an anionic metal complex present in the aqueous phase, facilitating the transfer of the metal into the organic phase.

The general equilibrium for the extraction of a metal anion, represented as [MClₓ]ⁿ⁻, can be described as follows:

n(R₃N)org + nH⁺aq + [MClₓ]ⁿ⁻aq ⇌ (R₃NH⁺)ₙ[MClₓ]ⁿ⁻org

The efficiency of this extraction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant in the organic diluent, the nature of the diluent, and the temperature.

The reverse process, known as stripping , involves the recovery of the extracted metal from the organic phase. This is typically achieved by contacting the loaded organic phase with an aqueous solution that disrupts the ion pair, such as a solution of a different acid or a base, which deprotonates the trioctylammonium cation.

Quantitative Data on Extraction Efficiency

The extraction efficiency of Trioctylamine hydrochloride is highly dependent on the specific metal or acid being extracted and the process conditions. The following tables summarize quantitative data from various studies.

Table 1: Extraction of Uranium by Trioctylamine

| Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency (%) | Reference |

| Sulfuric Acid Leach Liquor | TOA in Kerosene and Isodecanol | 99.87 | [6] |

| pH 1.5, 30°C, 2 min contact | O/A Ratio = 4/1 | ||

| Uranyl Chloride in HCl | TOA in Carbon Tetrachloride | Quantitative in strongly acidic medium | [1] |

| Uranyl Sulfate | TOA in Benzene | Equilibrium constants determined | [7] |

Table 2: Extraction of Cobalt by Trioctylamine

| Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency (%) | Reference |

| 0.01 M Co(II) in 3 M HCl, 1.5 M KCl | 0.1 M TOA in Kerosene | 89.71 | [8] |

| O/A Ratio = 4:1 | |||

| 0.01 M Co(II) in 3 M HCl, 1.5 M KCl | 1.5 M TOA in Kerosene | 76.7 | [9] |

| Sulfate Media with NaCl | Phosphonium ILs (compared to TOA) | >98 | [10] |

Table 3: Extraction of Rare Earth Elements (REEs) by Trioctylamine

| Element(s) | Aqueous Phase Conditions | Organic Phase Conditions | Key Finding | Reference |

| Pr, Nd | Chloride Solution | Mixture of Cyanex 272 and TOA | Synergistic enhancement of extraction | [11] |

| La, Pr, Nd | Chloride Solution | TOA and bis-(2,4,4-trimethylpentyl) phosphinic acid | Higher extraction for heavier REEs | [12] |

Table 4: Extraction of Carboxylic and Mineral Acids by Trioctylamine

| Acid | Aqueous Phase Conditions | Organic Phase Conditions | Extraction Efficiency (%) | Reference |

| Lactic Acid | Silage Press Juice | TOA with modifiers and diluents | 25-40 | [13] |

| Acetic Acid | Silage Press Juice | TOA with modifiers and diluents | 42-57 | [13] |

| Propionic Acid | 0.4–1 kmol/m³ | 10–30% TOA in 1-decanol | 89.78 | [4] |

| Various Mineral Acids | TOA in Kerosene | Efficiency: HClO₄ > HNO₃ > HCl > H₂SO₄ | [14] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments involving Trioctylamine hydrochloride as an extractant.

General Protocol for Metal Extraction

This protocol outlines a typical batch solvent extraction experiment to determine the distribution of a metal ion between an aqueous and an organic phase.

1. Preparation of Aqueous Feed Solution:

-

A stock solution of the metal of interest is prepared by dissolving a corresponding salt (e.g., CoCl₂, UO₂(NO₃)₂) in deionized water.

-

The pH of the solution is adjusted to the desired value using an appropriate acid (e.g., HCl, H₂SO₄).

-

If necessary, the ionic strength is controlled by adding a neutral salt (e.g., NaCl, KCl).

2. Preparation of Organic Extractant Solution:

-

A stock solution of Trioctylamine (TOA) is prepared by dissolving a known weight of TOA in a suitable organic diluent (e.g., kerosene, toluene, benzene).[7][8]

-

In some cases, a modifier (e.g., isodecanol) is added to the organic phase to prevent the formation of a third phase.[6]

3. Extraction Procedure:

-

Equal volumes of the aqueous feed solution and the organic extractant solution are placed in a separatory funnel.

-

The funnel is shaken vigorously for a predetermined time (typically 5 to 60 minutes) to ensure that equilibrium is reached.[8][14]

-

The mixture is then allowed to stand for the two phases to separate completely.

4. Analysis:

-

The aqueous phase is separated, and the concentration of the metal ion is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or spectrophotometry.

-

The concentration of the metal in the organic phase is calculated by mass balance.

5. Stripping Procedure:

-

The metal-loaded organic phase is contacted with a suitable stripping solution (e.g., a different acid, a base, or a salt solution).

-

The mixture is shaken until the metal is transferred back to the aqueous phase.

-

The concentrations of the metal in both phases are then analyzed.

Conclusion

From its origins as a critical component in the purification of nuclear materials to its current widespread use in hydrometallurgy and chemical separations, Trioctylamine hydrochloride has proven to be a robust and versatile extractant. Its effectiveness is rooted in the fundamental principles of ion-pair formation, allowing for the selective transfer of target species from an aqueous to an organic phase. The continued study of its extraction mechanisms and the optimization of process parameters will undoubtedly lead to new and improved applications for this important chemical in the future.

References

- 1. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]

- 2. THE AMEX PROCESS FOR EXTRACTING THORIUM ORES WITH ALKYL AMINES (Journal Article) | OSTI.GOV [osti.gov]

- 3. EXTRACTION OF URANYL CHLORIDE BY TRI-n-OCTYLAMINE (Journal Article) | OSTI.GOV [osti.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. [PDF] Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium | Semantic Scholar [semanticscholar.org]

- 10. Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

Trioctylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Chemistry, Synthesis, and Applications of a Versatile Amine Salt

Introduction

Trioctylamine hydrochloride is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the realms of analytical chemistry, materials science, and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of the fundamental chemistry of trioctylamine hydrochloride, its synthesis, and its multifaceted applications. For researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies associated with this versatile compound.

It is important to note that the primary role of trioctylamine hydrochloride in drug development is as a process chemical, particularly as a phase transfer catalyst in the synthesis of active pharmaceutical ingredients, rather than exhibiting direct pharmacological activity or involvement in biological signaling pathways.[3]

Core Chemical Properties

Trioctylamine hydrochloride is the hydrochloride salt of the tertiary amine, trioctylamine. The central nitrogen atom, bonded to three octyl chains, imparts a significant hydrophobic character to the molecule, while the hydrochloride group provides a hydrophilic, ionic component. This amphiphilic nature is central to its utility in various applications.

Quantitative Data Summary

A summary of the key quantitative properties of trioctylamine hydrochloride and its parent compound, trioctylamine, is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Trioctylamine Hydrochloride | ||

| CAS Number | 1188-95-0 | [4] |

| Molecular Formula | C₂₄H₅₂ClN | [4] |

| Molecular Weight | 390.1 g/mol | [4] |

| Appearance | White to off-white crystalline mass | [1] |

| Solubility | Soluble in chloroform, insoluble in water | [1][5] |

| Trioctylamine (Parent Compound) | ||

| CAS Number | 1116-76-3 | [5] |

| Molecular Formula | C₂₄H₅₁N | [5] |

| Molecular Weight | 353.67 g/mol | [6] |

| Density | 0.810 g/mL at 20 °C | [5] |

| Melting Point | -34.6 °C | [5] |

| Boiling Point | 365-367 °C at 1 atm | [5] |

| Refractive Index | n20/D 1.449 | [5] |

| Flash Point | >230 °F | [5] |

| Water Solubility | 0.050 mg/L | [1] |

Synthesis of Trioctylamine Hydrochloride

The synthesis of trioctylamine hydrochloride is a straightforward acid-base neutralization reaction between trioctylamine and hydrochloric acid.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of trioctylamine hydrochloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the laboratory synthesis of trioctylamine hydrochloride.

Materials:

-

Trioctylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve a known quantity of trioctylamine in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from the dropping funnel while stirring continuously.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

The trioctylamine hydrochloride will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain trioctylamine hydrochloride as a white to off-white solid.

For a higher purity product, the crude trioctylamine hydrochloride can be recrystallized from diethyl ether at low temperatures (around -30 °C).[1][5]

Key Applications in Research and Drug Development

Trioctylamine hydrochloride's unique properties make it a valuable tool in several scientific applications, particularly in the pharmaceutical industry.

Phase Transfer Catalysis in Pharmaceutical Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). Trioctylamine hydrochloride, as a quaternary ammonium salt, can act as a phase transfer catalyst by transporting anions from the aqueous phase to the organic phase, where the reaction with an organic-soluble substrate can occur. This is particularly useful in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Caption: Mechanism of trioctylamine hydrochloride as a phase transfer catalyst.

Trioctylamine hydrochloride can be used as a phase transfer catalyst in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. One of the key steps in Verapamil synthesis involves the alkylation of a nitrile intermediate.

Experimental Protocol: Phase Transfer Catalyzed Alkylation in Verapamil Synthesis (Illustrative)

This protocol is an illustrative example based on general principles of phase transfer catalysis in the synthesis of Verapamil intermediates.[7][8]

Materials:

-

(3,4-Dimethoxyphenyl)acetonitrile (Intermediate)

-

1-Bromo-3-chloropropane

-

Sodium hydroxide (50% aqueous solution)

-

Trioctylamine hydrochloride (as phase transfer catalyst)

-

Toluene (solvent)

Procedure:

-

In a reaction vessel, charge (3,4-dimethoxyphenyl)acetonitrile and toluene.

-

Add the phase transfer catalyst, trioctylamine hydrochloride, to the mixture.

-

With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution.

-

Heat the mixture to a specified temperature (e.g., 60-70 °C).

-

Slowly add 1-bromo-3-chloropropane to the reaction mixture.

-

Maintain the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

-

The organic layer containing the alkylated product is then washed, dried, and the solvent is removed to yield the desired intermediate for the next step in the Verapamil synthesis.

Liquid-Liquid Extraction

The amphiphilic nature of trioctylamine hydrochloride makes it an effective extractant in liquid-liquid extraction processes. It can form ion pairs with various metal ions or organic molecules in an aqueous phase, facilitating their transfer into an immiscible organic phase. This application is crucial for the purification and separation of compounds in both industrial and laboratory settings.

Nanoparticle Synthesis for Drug Delivery

In the field of drug delivery, trioctylamine can be used as a capping agent or stabilizer in the synthesis of nanoparticles.[9] The long alkyl chains can provide a hydrophobic shell around the nanoparticle core, enhancing its stability in organic media and influencing its interaction with biological membranes. While trioctylamine hydrochloride itself is not the therapeutic agent, it plays a role in the formulation of drug delivery systems.

Conclusion

Trioctylamine hydrochloride is a versatile and valuable chemical compound with a well-defined set of physicochemical properties that underpin its utility in diverse scientific applications. For researchers and professionals in drug development, its role as a phase transfer catalyst in the synthesis of pharmaceuticals is of particular importance, enabling efficient and scalable production of complex molecules. While not a direct therapeutic agent, its contribution to the synthetic and formulation stages of drug development is significant. A thorough understanding of its fundamental chemistry and practical applications, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in industrial processes.

References

- 1. TRIOCTYLAMINE - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Trioctylamine hydrochloride | C24H52ClN | CID 12444412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trioctylamine - Wikipedia [en.wikipedia.org]

- 6. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 8. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Liquid-Liquid Extraction with Trioctylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Trioctylamine hydrochloride in liquid-liquid extraction procedures. Trioctylamine, a tertiary amine, is a versatile and effective extractant, particularly for the separation and purification of metals and acids from aqueous solutions.[1] Its application is prominent in hydrometallurgy and chemical synthesis.[1]

Principle of Extraction

Trioctylamine (TOA) functions as a weak base anion exchanger. In the presence of a strong acid such as hydrochloric acid (HCl), the nitrogen atom of TOA is protonated, forming trioctylammonium chloride (Trioctylamine hydrochloride) in the organic phase. This ammonium salt can then exchange its chloride ion with anionic species from the aqueous phase, facilitating their transfer into the organic solvent.

The general mechanism can be described as follows:

-

Protonation (Formation of Trioctylamine Hydrochloride):

-

TOA(org) + HCl(aq) ⇌ --INVALID-LINK--

-

-

Anion Exchange:

-

n--INVALID-LINK-- + [MClx+n]n-(aq) ⇌ --INVALID-LINK-- + nCl-(aq) (Where [MClx+n]n- represents an anionic metal-chloride complex)

-

Applications

Trioctylamine hydrochloride is utilized in various separation and purification processes:

-

Hydrometallurgy: It is widely used for the selective extraction and purification of metals, including rare earth elements and cobalt, from ore leachates and other aqueous solutions.[1][2]

-

Acid Recovery: TOA is effective in extracting mineral acids like HCl from aqueous waste streams, allowing for their recovery and recycling.[3][4][5]

-

Purification in Chemical Synthesis: It can be employed to remove acidic impurities or to isolate charged complexes during the workup of chemical reactions.

-

Dye and Analyte Extraction: TOA has been used as an extractant for the identification and quantification of dyes.[6]

Experimental Protocols

Preparation of the Organic Phase (Trioctylamine Hydrochloride Solution)

This protocol describes the preparation of the organic phase containing the active extractant, Trioctylamine hydrochloride.

Materials:

-

Trioctylamine (TOA)

-

An appropriate organic solvent (e.g., kerosene, toluene, xylene, benzene)[2][3]

-

Concentrated Hydrochloric Acid (HCl)

-

Separatory funnel

-

Glassware for dilution

Procedure:

-

Select a Diluent: Choose a suitable organic solvent. Kerosene is a common choice for industrial applications, while toluene or xylene may be preferred for laboratory-scale extractions.[2][3]

-

Prepare the TOA Solution: Dissolve the desired amount of Trioctylamine in the chosen organic diluent to achieve the target concentration (e.g., 0.1 M to 1.5 M).[2][7]

-

Pre-equilibration (Protonation):

-

Transfer the TOA solution to a separatory funnel.

-

Add an equal volume of an aqueous HCl solution with a concentration matching the intended extraction conditions (e.g., 3 M HCl).[2]

-

Shake the funnel vigorously for 5-10 minutes to ensure complete protonation of the amine.

-

Allow the phases to separate completely.

-

Drain and discard the aqueous phase. The remaining organic phase now contains Trioctylamine hydrochloride and is ready for use.

-

General Liquid-Liquid Extraction Protocol

This protocol outlines the steps for extracting a target analyte from an aqueous solution using the prepared Trioctylamine hydrochloride organic phase.

Materials:

-

Aqueous feed solution containing the target analyte.

-

Prepared Trioctylamine hydrochloride organic phase.

-

Separatory funnel.

-

pH meter and appropriate acids/bases for pH adjustment.

-

Mechanical shaker or vortex mixer.

Procedure:

-

Aqueous Phase Preparation:

-

Prepare the aqueous feed solution containing the analyte of interest.

-

Adjust the HCl concentration and add any necessary salting-out agents (e.g., KCl, NaCl) to optimize extraction efficiency.[2]

-

-

Phase Contact:

-

Transfer a known volume of the aqueous feed solution and the Trioctylamine hydrochloride organic phase into a separatory funnel. The organic-to-aqueous (O/A) phase ratio is a critical parameter and should be optimized (e.g., 1:1 to 4:1).[7]

-

-

Extraction:

-

Phase Separation:

-

Allow the funnel to stand undisturbed until the organic and aqueous layers have clearly separated.[8]

-

-

Collection:

-

Carefully drain the lower (aqueous) phase.

-

Collect the upper (organic) phase, which now contains the extracted analyte.

-

Stripping Protocol (Analyte Recovery)

This protocol describes the back-extraction (stripping) of the analyte from the loaded organic phase into a new aqueous solution.

Materials:

-

Loaded organic phase containing the analyte-Trioctylamine complex.

-

Stripping solution (e.g., distilled water, dilute acid, or a solution containing a complexing agent).[5]

-

Separatory funnel.

Procedure:

-

Phase Contact: Transfer the loaded organic phase and a suitable stripping solution into a separatory funnel. The use of water or dilute alkali solutions can be effective for stripping acids.[4][5]

-

Stripping: Shake the funnel for a sufficient time to allow the analyte to transfer back into the new aqueous phase.

-

Phase Separation and Collection: Allow the phases to separate and collect the aqueous stripping solution, which now contains the purified analyte. Multiple stripping stages may be required for complete recovery.[5]

Data Presentation

The efficiency of liquid-liquid extraction using Trioctylamine is influenced by several factors. The following tables summarize quantitative data from studies on the extraction of Cobalt (II) from acidic chloride media.

Table 1: Influence of Contact Time on Co(II) Extraction [7]

| Contact Time (min) | Percentage Extraction (%E) |

| 5 | 59.75 |

| 10 | 61.06 |

| 20 | 61.04 |

| 30 | 61.02 |

| Conditions: [Co(II)] = 0.01 M, [HCl] = 3 M, [KCl] = 1.5 M, [TOA] = 0.1 M in kerosene, O/A ratio = 1:1, T = 298 K. |

Table 2: Influence of HCl Concentration on Co(II) Extraction [2][7]

| HCl Concentration (M) | Percentage Extraction (%E) |

| 2.5 | 29.58 |

| 3.0 | 40.15 (Value from Table 3 in source) |

| 3.5 | 54.23 (Value from Table 3 in source) |

| 4.0 | 65.18 |

| Conditions: [Co(II)] = 0.01 M, [KCl] = 1.5 M, [TOA] = 0.1 M in kerosene, Equilibration Time = 10 min, O/A ratio = 1:1, T = 298 K. |

Table 3: Influence of Initial Co(II) Concentration on Extraction [7]

| Initial Co(II) Conc. (M) | Percentage Extraction (%E) |

| 0.005 | 66.7 |

| 0.01 | 61.06 (Value from Table 1 in source) |

| 0.02 | 40.5 |

| 0.03 | 31.0 |

| Conditions: [HCl] = 3 M, [KCl] = 1.5 M, [TOA] = 0.1 M in kerosene, Equilibration Time = 10 min, O/A ratio = 1:1. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for liquid-liquid extraction using Trioctylamine hydrochloride.

Logical Relationship of Extraction Parameters

Caption: Key parameters influencing extraction efficiency with Trioctylamine.

References

- 1. Trioctylamine: Versatile Applications and Multifaceted Significance Across Industries - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. doi.nrct.go.th [doi.nrct.go.th]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: Trioctylamine Hydrochloride in the Recovery of Precious Metals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trioctylamine (TOA), a tertiary amine, is a versatile and effective extractant for the recovery of precious metals from various aqueous solutions, particularly from hydrochloric acid media.[1][2] In acidic solutions, TOA is protonated to form trioctylammonium hydrochloride, which acts as a liquid anion exchanger. This property allows for the selective extraction of anionic metal complexes, such as those formed by gold, platinum, and palladium in chloride-rich environments.[3] These application notes provide detailed protocols and quantitative data for the use of trioctylamine hydrochloride in the solvent extraction of gold, platinum, and palladium.

The general mechanism involves the formation of an ion-pair between the protonated amine and the anionic metal-chloride complex. For platinum(IV), the reaction can be represented as:

2(R₃NH⁺Cl⁻)ₒᵣ G + [PtCl₆]²⁻ₐᵩ ⇌ ((R₃NH)₂PtCl₆)ₒᵣ G + 2Cl⁻ₐᵩ[4]

where 'org' and 'aq' represent the organic and aqueous phases, respectively.

Experimental Protocols

This protocol describes the extraction of gold(III) from a hydrochloric acid solution using a trioctylamine-based organic phase.

1. Preparation of the Organic Phase (Ionic Liquid A327H⁺Cl⁻):

-

Dissolve a known concentration of trioctylamine (commercially available as A327, a mixture of tri-octyl and tri-decyl amines) in a suitable organic diluent, such as toluene.[5]

-

Prepare the ionic liquid A327H⁺Cl⁻ by reacting the trioctylamine solution with a 1 M hydrochloric acid solution.[5]

2. Extraction Procedure:

-

Prepare a synthetic aqueous feed solution containing a known concentration of gold(III) (e.g., 5.1 x 10⁻⁵ M) in hydrochloric acid of a specific molarity (e.g., 4 M).[5]

-

In a separatory funnel, mix equal volumes of the aqueous feed solution and the prepared organic phase (e.g., 5.3 x 10⁻⁵ M A327H⁺Cl⁻ in toluene).[5]

-

Shake the mixture vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.[5]

-

Allow the phases to separate.

-

Collect the aqueous phase (raffinate) and the organic phase (loaded solvent) for analysis.

3. Stripping of Gold(III) from the Loaded Organic Phase:

-

The loaded organic phase can be stripped using a suitable stripping agent to recover the gold. Thiocyanate media has been shown to be effective.[5]

This protocol outlines the extraction of platinum(IV) and palladium(II) from hydrochloric acid solutions. The extraction sequence is generally Au(III) > Pd(II), Pt(IV).[1]

1. Preparation of the Organic Phase:

-

Prepare a solution of trioctylamine (TOA) in an appropriate diluent, such as kerosene.[1][4] The concentration of TOA can be varied to optimize extraction.

2. Extraction Procedure:

-

Prepare an aqueous feed solution containing known concentrations of Pt(IV) and Pd(II) in hydrochloric acid.

-

Mix the organic and aqueous phases at a defined ratio.

-

Agitate the mixture for a sufficient time to achieve equilibrium.

-

Allow the phases to separate and collect them for analysis.

3. Selective Stripping:

-

Selective stripping of platinum and palladium can be achieved by controlling the concentration of the stripping agent. For instance, nitric acid solutions of varying concentrations can be used to selectively strip Pt.[6][7]

Data Presentation

The efficiency of the extraction process is often evaluated by the distribution ratio (D) and the percentage of extraction (%E).

Table 1: Extraction of Gold(III) with Trioctylamine-based Ionic Liquid

| Parameter | Value | Reference |

| Aqueous Phase | 5.1 x 10⁻⁵ M Au(III) in 4 M HCl | [5] |